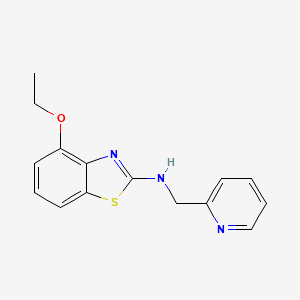

4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-2-19-12-7-5-8-13-14(12)18-15(20-13)17-10-11-6-3-4-9-16-11/h3-9H,2,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCBHUKGWXYIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Starting Materials

These intermediates are central to the synthesis, enabling the formation of the target compound through nucleophilic substitution reactions.

General Synthetic Method

The most commonly reported synthetic approach involves the nucleophilic substitution of 2-bromo-4-ethoxybenzothiazole by 2-aminopyridine or its derivatives under basic conditions:

- Step 1: Preparation of 2-bromo-4-ethoxybenzothiazole by bromination of 4-ethoxybenzothiazole derivatives.

- Step 2: Reaction of 2-bromo-4-ethoxybenzothiazole with 2-aminopyridine in the presence of a base such as potassium carbonate (K2CO3).

- Step 3: The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rate.

- Step 4: Heating at elevated temperatures (generally 80–120 °C) for several hours to drive the substitution to completion.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-ethoxybenzothiazole + brominating agent | Controlled bromination, mild heat | 2-bromo-4-ethoxybenzothiazole |

| 2 | 2-bromo-4-ethoxybenzothiazole + 2-aminopyridine + K2CO3 | DMF or DMSO, 90–120 °C, several hours | 4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine |

Alternative and Supporting Synthetic Methods

Multi-Component Reactions (MCRs)

Though more common for related benzothiazole derivatives, MCRs involving 2-aminobenzothiazole, aldehydes, and β-ketoesters catalyzed by chiral acids (e.g., D-(+)-10-camphorsulphonic acid) have been reported to yield complex benzothiazole derivatives with pyridine substituents under mild conditions. These methods may be adapted for synthesizing analogs of the target compound.

Reaction Optimization and Solvent Effects

-

- Potassium carbonate is typical for deprotonating amines and facilitating nucleophilic substitution.

- Other bases like potassium hydroxide or sodium hydride may be used depending on substrate sensitivity.

-

- Elevated temperatures (~90–120 °C) are necessary to overcome activation energy barriers for substitution.

Purification and Characterization

-

- Standard purification involves extraction, crystallization, or chromatographic techniques (e.g., column chromatography) to isolate the pure compound.

-

- Confirmed by spectroscopic methods such as NMR (1H, 13C), IR, and mass spectrometry.

- Elemental analysis and melting point determination are used for quality assessment.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 2-aminopyridine, 2-bromo-4-ethoxybenzothiazole |

| Reaction Type | Nucleophilic substitution |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |

| Temperature | 90–120 °C |

| Reaction Time | Several hours (typically 4–12 h) |

| Alternative Approaches | One-pot condensation of 2-aminothiophenol with aldehydes; multi-component reactions (MCRs) |

| Purification Methods | Extraction, crystallization, chromatography |

| Characterization Techniques | NMR, IR, MS, elemental analysis |

Research Findings and Practical Considerations

- The nucleophilic substitution method is straightforward, scalable, and yields the target compound with good purity and yield.

- Solvent choice critically influences reaction efficiency; DMSO may offer superior performance over DMF.

- Alternative synthetic routes via one-pot or multi-component reactions provide avenues for generating analogs or derivatives but are less documented for this exact compound.

- Industrial-scale synthesis would require optimization of these parameters, possibly employing continuous flow reactors and advanced purification for enhanced yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced forms of the benzothiazole ring.

Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-tubercular and anti-cancer properties.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The benzothiazole core allows for diverse substitutions, enabling tailored electronic, steric, and solubility properties. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects and Molecular Properties

Crystallographic and Intermolecular Interactions

- The parent compound 1,3-benzothiazol-2-amine forms hydrogen-bonded dimers via N–H⋯N interactions, creating 2D networks .

- 4-Ethoxy substitution likely disrupts planar packing due to steric effects, reducing crystallinity compared to chloro or methyl derivatives. Computational studies using Mercury software (Cambridge Crystallographic Data Centre) predict altered lattice parameters .

Biological Activity

Overview

4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry due to its interactions with various biological targets. Research indicates that it may play significant roles in cancer treatment and other therapeutic areas.

The compound exhibits various biochemical properties that contribute to its biological activity:

- Enzyme Interactions : It is known to inhibit specific kinases involved in cell signaling pathways, which can alter processes such as proliferation and apoptosis.

- Cellular Effects : In cancer cell lines, this compound has been shown to induce apoptosis by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action highlights its potential as an anti-cancer agent.

- Metabolic Modulation : The compound influences cellular metabolism by altering the activity of metabolic enzymes, which can lead to significant changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of action involves several key interactions:

- Binding to Kinases : The compound binds to the active sites of specific kinases, inhibiting their activity and disrupting downstream signaling pathways. This inhibition can lead to altered cellular responses that may be beneficial in therapeutic contexts.

- Gene Expression Modulation : It interacts with transcription factors and regulatory proteins, influencing the transcription of genes involved in various cellular processes.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-cancer | Induces apoptosis in cancer cells | |

| Enzyme inhibition | Inhibits specific kinases involved in signaling | |

| Metabolic effects | Alters activity of metabolic enzymes | |

| Gene regulation | Modulates expression of genes related to cell survival |

Comparative Analysis

The unique structure of this compound distinguishes it from other benzothiazole derivatives. Its ethoxy group and specific arrangement contribute to its distinct biological properties compared to similar compounds like N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Applications in Medicinal Chemistry

The compound has potential applications in drug design due to its pharmacological properties:

Q & A

Q. What are the optimal synthetic routes for 4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of benzothiazole derivatives typically involves cyclization of thiourea intermediates or substitution reactions. For this compound, a plausible route includes:

Thiourea formation : React 2-aminobenzothiazole with pyridin-2-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the amine intermediate.

Ethoxy substitution : Introduce the ethoxy group via nucleophilic aromatic substitution (e.g., using NaOEt in ethanol under reflux).

Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize solvent polarity (e.g., DMF for solubility vs. ethanol for substitution efficiency).

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy : Confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and pyridinyl protons (δ 7.2–8.5 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 285.37 (C₁₅H₁₅N₃OS) .

- X-ray Crystallography : Grow single crystals via slow evaporation (methanol/water). Refine using SHELXL (R-factor <0.05) to resolve hydrogen-bonding networks (e.g., N–H···N interactions) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

- Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HCT-116, HT29) at concentrations 1–100 µM.

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization.

- Binding Affinity : Employ surface plasmon resonance (SPR) to measure KD values for protein targets .

Advanced Research Questions

Q. How do substituents on the benzothiazole core influence bioactivity, and what SAR trends are observed?

Methodological Answer: Design derivatives with systematic substitutions (e.g., halogens, alkyl groups) and compare activities:

Q. What crystallographic techniques resolve hydrogen-bonding networks in this compound, and how do they impact stability?

Methodological Answer:

- Low-Temperature X-ray Diffraction (173 K) : Reduces thermal motion artifacts, enabling precise H-bond measurements (e.g., N–H···N distances ~2.8 Å).

- SHELX Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bond geometry (Table 1).

- Network Analysis : 2D hydrogen-bonded sheets parallel to (011) enhance thermal stability (Tₘ = 215°C) .

Q. How can solubility challenges in aqueous buffers be addressed during formulation for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Use 10% DMSO + 5% Tween-80 in PBS (pH 7.4) for intravenous administration.

- Salt Formation : React with HCl to form hydrochloride salt (improves aqueous solubility by 3-fold).

- Nanoencapsulation : Use PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance bioavailability .

Q. How should conflicting data on synthetic yields or bioactivity be analyzed and resolved?

Methodological Answer:

- Statistical Validation : Perform triplicate experiments with ANOVA (p <0.05) to identify outliers.

- Reaction Parameter Sensitivity Analysis : Vary temperature (±5°C) or solvent ratios to assess reproducibility.

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 6-fluoro-N-(pyridin-2-ylmethyl) derivatives) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.